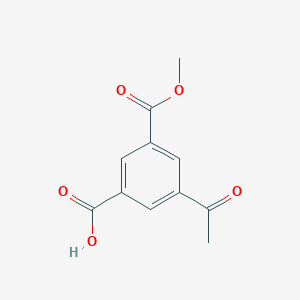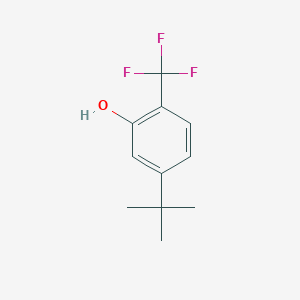
6-(4-(Trimethylsilyl)phenyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE is a chemical compound with the molecular formula C15H17NOSi It is a derivative of pyridine, featuring a trimethylsilyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carbaldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
While specific industrial production methods for 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents, catalysts, and solvents can be optimized to improve yield and efficiency in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBOXYLIC ACID
Reduction: 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-METHANOL
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The trimethylsilyl group can act as a protecting group, stabilizing the molecule during various synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
6-[4-(METHYLSULFONYL)PHENYL]PYRIDINE-2-CARBALDEHYDE: Similar structure but with a methylsulfonyl group instead of a trimethylsilyl group.
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBOXYLIC ACID: The oxidized form of the compound.
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-METHANOL: The reduced form of the compound.
Uniqueness
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE is unique due to the presence of the trimethylsilyl group, which can influence the reactivity and stability of the compound
Properties
Molecular Formula |
C15H17NOSi |
|---|---|
Molecular Weight |
255.39 g/mol |
IUPAC Name |
6-(4-trimethylsilylphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C15H17NOSi/c1-18(2,3)14-9-7-12(8-10-14)15-6-4-5-13(11-17)16-15/h4-11H,1-3H3 |
InChI Key |
LRFKMFMGDQUSNN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)


![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)
![6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14852546.png)



![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)

